molecular formula C12H19N3O B3289195 N-(3-Aminophenyl)-2-(diethylamino)acetamide CAS No. 856047-84-2

N-(3-Aminophenyl)-2-(diethylamino)acetamide

Cat. No. B3289195
M. Wt: 221.3 g/mol
InChI Key: GOHHTRIDHXIBGE-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)-2-(diethylamino)acetamide” is also known as 3’-Aminoacetanilide . It has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . It is a gray solid and is also referred to by other synonyms such as n-3-aminophenyl acetamide, 3-acetamidoaniline, m-acetaminoaniline, m-acetylamino aniline, 3-aminoacetanilid, and 3-amino-n-acetylaniline .


Molecular Structure Analysis

The molecular structure of “N-(3-Aminophenyl)-2-(diethylamino)acetamide” is represented by the SMILES notation: CC(=O)NC1=CC=CC(N)=C1 . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, specialized software or tools that can interpret this notation may be used.


Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)-2-(diethylamino)acetamide” is a gray solid . It has a solubility in water of 10 g/L at 24°C . Its melting point is between 84 - 86°C , and it has a boiling point of 388°C . The compound has a pKa/pKb of 9.90 (pKb) and a heat of vaporization of 63.8 kJ/mol .

Scientific Research Applications

1. Anticancer Potential

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, a related compound to N-(3-Aminophenyl)-2-(diethylamino)acetamide, has shown promise as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. Its crystal structure and intermolecular interactions contribute to its potential efficacy in cancer treatment (Sharma et al., 2018).

2. Synthesis of Antimalarial Drugs

Chemoselective monoacetylation of aminophenols, closely related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, plays a significant role in the natural synthesis of antimalarial drugs. The process optimization and reaction mechanism have been studied, showcasing its importance in pharmaceutical synthesis (Magadum & Yadav, 2018).

3. Biaryl Amide Synthesis

N-(2-Aminophenyl)acetamide has been used as a bidentate directing group in the palladium-catalyzed ortho-arylation of substituted benzamides. This method has applications in synthesizing bioactive natural products and dietary ellagic acid derivatives (Reddy et al., 2017).

4. Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, akin to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in biochemistry and pharmacology (Chkirate et al., 2019).

5. In Silico Analysis

of Anti-Inflammatory DrugsCompounds similar to N-(3-Aminophenyl)-2-(diethylamino)acetamide have been synthesized and analyzed using in silico methods to target cyclooxygenase domains for potential anti-inflammatory applications. The geometric optimization and interaction energy studies further elucidate their pharmaceutical potential (Al-Ostoot et al., 2020).

6. Analgesic and Anti-Inflammatory Properties

Derivatives of N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, structurally related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have been synthesized and tested for analgesic and anti-inflammatory activities. They showed potential as moderate analgesic and anti-inflammatory agents (Alagarsamy et al., 2015).

7. Antitumor Activity

N-(4-(benzothiazole-2-yl)phenyl)acetamide derivatives, structurally similar to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have been synthesized and evaluated for antitumor activity against various human tumor cell lines. Some of these derivatives have shown considerable anticancer activity (Yurttaş et al., 2015).

8. Pharmacokinetic Behavior

Studies on compounds like 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide, a related compound to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have focused on understanding their pharmacokinetic behavior, including solvation energy and molecular docking simulations. These studies help in comprehending the bioactivity of such molecules (Anban et al., 2017).

9. Lidocaine Salts and Complexes

While not directly related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, research on lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) has provided insights into the structure and applications of similar compounds in various medical branches (Tsitsishvili & Amirkhanashvili, 2022).

10. Synthesis of Monomecaine

The synthesis of 2-(diethylamino)-N-(2-methylphenyl)acetamide nitrate (monomecaine), related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, has been optimized for antiarrhythmic activity. This includes the development of identification and quality control procedures for the drug substance, showcasing its potential in medical applications (Chekryshkina et al., 2019).

Safety And Hazards

“N-(3-Aminophenyl)-2-(diethylamino)acetamide” may cause irritation of the digestive tract and may be harmful if swallowed . It causes respiratory tract irritation and may be harmful if inhaled . It also causes skin and eye irritation . When heated, vapors may form explosive mixtures with air .

properties

IUPAC Name

N-(3-aminophenyl)-2-(diethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHTRIDHXIBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(diethylamino)acetamide

Synthesis routes and methods

Procedure details

2-(Diethylamino)-N-(3-nitrophenyl)acetamide 4 (0.73 g, 2.90 mmol) was dissolved in anhydrous THF (20 ml) under an atmosphere of N2, then Pd/C (0.073 g) was added. The atmosphere was then saturated with H2 and the mixture stirred overnight. The crude product was filtered through celite, the celite washed with EtOAc and the organic solution evaporated in vacuo. The crude was dissolved in DCM (75 ml), washed 3 times with 5N aqueous NH4OH solution (50 ml), dried (MgSO4), filtered and the solvent evaporated in vacuo. Compound N-(3-aminophenyl)-2-(diethylamino)acetamide 5 was obtained as a yellow oil (0.58 g, 90%) without requiring any further purification; Rf 0.44 [5% MeOH in DCM]; δH (CDCl3, 400 MHz) 9.28 (1H, s, NH), 7.26-7.20 (1H, m, ArH), 7.07 (1H, t, J=8.0 Hz, ArH), 6.74-6.72 (1H, m, ArH), 6.43-6.40 (1H, m, ArH), 3.71 (2H, broad s, NH2), 3.11 (2H, s, CH2), 2.65-2.59 (4H, m, 2×CH2), 1.69 (6H, t, J=7.2 Hz, 2×CH3); δC (CDCl3, 100 MHz) 169.95 (C═O), 147.27 (Ar—C), 138.64 (Ar—C), 129.61 (Ar—CH), 110.74 (Ar—CH), 109.17 (Ar—CH), 105.92 (Ar—CH), 58.14 (CH2), 48.79 (2×CH2), 12.39 (2×CH3); HRMS m/z calc. C12H20N3O [M+H]+222.1601. found [M+H]+ 222.1694.
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.073 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S NEIDLE - i.moscow
A compound of formula (I)(Formula (I)) wherein Ar 1 is a bicyclic aryl or heteroaryl, which may be optionally substituted; X and Y are each independently a group of formula (II):(Formula (…
Number of citations: 0 i.moscow
CM Lombardo, IS Martínez, S Haider, V Gabelica… - academia.edu
Materials and methods All the oligonucleotides were purchased from Eurogentec (Belgium) and used without any further purification. The sequences analysed were: duplex (…
Number of citations: 3 www.academia.edu

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